molecular formula C9H9ClN4O B13246653 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13246653
M. Wt: 224.65 g/mol
InChI Key: ALVWXHUITRBFAH-UHFFFAOYSA-N
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Description

5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, can be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1H-pyrazole-3-carbaldehyde
  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
  • 5-(4-Bromo-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

5-(4-Chloro-1H-pyrazol-1-YL)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chloro and dimethyl substituents on the pyrazole rings. This unique combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9ClN4O

Molecular Weight

224.65 g/mol

IUPAC Name

5-(4-chloropyrazol-1-yl)-1,3-dimethylpyrazole-4-carbaldehyde

InChI

InChI=1S/C9H9ClN4O/c1-6-8(5-15)9(13(2)12-6)14-4-7(10)3-11-14/h3-5H,1-2H3

InChI Key

ALVWXHUITRBFAH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N2C=C(C=N2)Cl)C

Origin of Product

United States

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